molecular formula C8H8BrN3O B1449014 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956369-60-0

5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1449014
M. Wt: 242.07 g/mol
InChI Key: WJHPHRGDUDZGIJ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine is a class of organic compounds that contain a pyrazolopyridine core structure, which is a bicyclic compound made up of a pyrazole ring fused to a pyridine ring . The specific compound you mentioned would have additional functional groups such as a bromo, methoxy, and methyl group attached to this core structure.


Molecular Structure Analysis

The molecular structure of “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would be characterized by the presence of a pyrazolopyridine core structure with additional functional groups. The bromo group would be attached to the 5-position, the methoxy group to the 7-position, and the methyl group to the 1-position of the pyrazolopyridine core .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would largely depend on the reaction conditions and the specific reagents used. The bromo group could potentially undergo substitution reactions, while the methoxy and methyl groups could influence the reactivity and orientation of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would be influenced by its molecular structure. The presence of the bromo, methoxy, and methyl groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Approaches : A study focused on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel pyrazolo[4,3-b] pyridine derivatives, providing insights into their stability and reactivity. These compounds were synthesized through reactions involving ring opening followed by ring closure, highlighting their potential in creating new materials with unique properties (Halim & Ibrahim, 2022).

  • Device Applications : Another research effort synthesized pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. These compounds were analyzed for their thermal stability and optical properties, with findings indicating their potential use in electronic devices due to their favorable band gaps and rectification behavior (El-Menyawy, Zedan, & Nawar, 2019).

Pharmacological Applications

  • Anticancer and Antimicrobial Activities : Studies have also explored the anticancer and antimicrobial potential of pyrazolo[4,3-b]pyridine derivatives. For instance, certain compounds demonstrated cytotoxic selectivity against tumor cell lines without harming normal cells, suggesting their potential as cancer therapies (Huang et al., 2017). Furthermore, novel derivatives have been reported with significant antibacterial and antioxidant properties, highlighting their potential in developing new antimicrobial agents (Variya, Panchal, & Patel, 2019).

Biomedical Applications

  • Organometallic Complexes : Research into organometallic complexes containing pyrazolo[4,3-b]pyridines has shown promise for biomedical applications. These complexes, known as potential cyclin-dependent kinase inhibitors, have been studied for their cytotoxicity against cancer cells, providing a foundation for the development of new cancer treatments (Stepanenko et al., 2011).

Safety And Hazards

The safety and hazards associated with “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” and similar compounds could include further exploration of their synthesis, their potential biological activities, and their physical and chemical properties .

properties

IUPAC Name

5-bromo-7-methoxy-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-8-5(4-10-12)11-7(9)3-6(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPHRGDUDZGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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